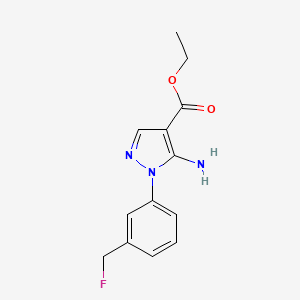

Ethyl 5-amino-1-(3-(fluoromethyl)phenyl)-1H-pyrazole-4-carboxylate

Übersicht

Beschreibung

Ethyl 5-amino-1-(3-(fluoromethyl)phenyl)-1H-pyrazole-4-carboxylate is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-amino-1-(3-(fluoromethyl)phenyl)-1H-pyrazole-4-carboxylate typically involves a multi-step process. One common method is the cyclo-condensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine. This reaction is often carried out in the presence of a catalyst, such as alumina-silica-supported manganese dioxide, under aqueous conditions . The reaction yields the desired pyrazole derivative with high efficiency.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality. The use of green solvents and recyclable catalysts is also emphasized to minimize environmental impact .

Analyse Chemischer Reaktionen

Amino Group Substitution

The amino group at position 5 undergoes nucleophilic substitution reactions. For example, reacting with alkyl sulfenyl halides under basic conditions (e.g., amine salts in ethylene chloride or methylene chloride) replaces the amino group with sulfanyl derivatives . This mechanism is critical for generating biologically active analogs, such as those used in insecticide formulations .

Reaction Example

| Reactant | Reagent | Product | Yield |

|---|---|---|---|

| Ethyl 5-amino-1-(3-(fluoromethyl)phenyl)-1H-pyrazole-4-carboxylate | Alkyl sulfenyl halide, amine salt | 5-sulfanyl-pyrazole analog | Not specified |

Ester Substitution (Hydrolysis)

The ethyl ester group at position 4 can be hydrolyzed to a carboxylic acid using lithium hydroxide in methanol. This reaction is scalable and yields the carboxylic acid derivative with high efficiency .

Hydrolysis Reaction

| Reactant | Reagent | Product | Yield | Conditions |

|---|---|---|---|---|

| Ethyl ester | LiOH (1N), methanol | 5-amino-1-(3-(fluoromethyl)phenyl)-1H-pyrazole-4-carboxylic acid | 95% | Reflux, 17 hours |

Thiosemicarbazide-Mediated Reactions

Reaction with thiosemicarbazide produces pyrazole thiocarboxamides, which are subsequently dehydrated to form substituted pyrazoles. This method is used to generate derivatives with anti-inflammatory and anticancer activity .

Reaction Steps

- Thiosemicarbazide reacts with 4-alkoxy-4-aryl(alkyl)-1,1,1-trifluoro-3-buten-2-ones

- Dehydration with sulfuric acid yields pyrazole derivatives .

Mechanistic Insights

The fluoromethyl group at position 3 enhances the compound’s stability and pharmacokinetic properties. Substitution at the amino group disrupts hydrogen bonding, modulating interactions with biological targets .

Key Reaction Yields

| Reaction Type | Yield | Reference |

|---|---|---|

| Hydrolysis (ester to acid) | 95% | |

| Thiosemicarbazide condensation | 57–75% |

Biological Activity Correlation

| Derivative | IC50 (µM) | Mechanism |

|---|---|---|

| Tubulin polymerization inhibitor | 0.08–12.07 | Anti-cancer |

| TNF-alpha inhibitor | Comparable to diclofenac | Anti-inflammatory |

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that pyrazole derivatives, including ethyl 5-amino-1-(3-(fluoromethyl)phenyl)-1H-pyrazole-4-carboxylate, exhibit significant antimicrobial properties. A study by Iovu et al. (2003) demonstrated that related compounds possess fungicidal activity, suggesting potential applications in agricultural pest control and pharmaceuticals targeting microbial infections.

Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects. Research indicates that modifications in the pyrazole structure can enhance the inhibition of cyclooxygenase (COX) enzymes, which are critical in inflammatory pathways. A comparative analysis revealed that certain pyrazole derivatives have IC₅₀ values comparable to standard anti-inflammatory drugs, indicating their potential as therapeutic agents.

Plant Growth Regulation

A study conducted by Ming Li (2005) reported the synthesis of structurally related compounds that not only exhibited fungicidal activities but also regulated plant growth. This suggests that this compound could be beneficial in both agricultural and pharmaceutical applications.

Data Table: Summary of Biological Activities

| Activity Type | Reference | Findings |

|---|---|---|

| Antimicrobial | Iovu et al. (2003) | Exhibited significant fungicidal properties |

| Anti-inflammatory | Sivaramakarthikeyan et al. (2022) | Significant COX inhibition; comparable to diclofenac sodium |

| Plant Growth Regulation | Ming Li (2005) | Regulated growth and demonstrated fungicidal activity |

Case Study 1: Antimicrobial Evaluation

A comprehensive study evaluated several pyrazole derivatives for their antimicrobial properties. The results indicated that compounds similar to this compound showed effective inhibition against various fungal strains, suggesting potential applications in agriculture.

Case Study 2: Anti-inflammatory Potential

In a comparative analysis of anti-inflammatory activities among various pyrazole derivatives, it was found that some exhibited IC₅₀ values similar to established anti-inflammatory medications like diclofenac sodium. This positions this compound as a promising candidate for further development as an anti-inflammatory agent.

Wirkmechanismus

The mechanism of action of Ethyl 5-amino-1-(3-(fluoromethyl)phenyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain kinases by binding to their active sites. This binding disrupts the normal function of the kinase, leading to a therapeutic effect. The compound may also interact with other proteins and receptors, modulating various biological pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Ethyl 5-amino-1,3-diphenyl-1H-pyrazole-4-carboxylate: Similar in structure but lacks the fluoromethyl group.

5-amino-1-phenyl-1H-pyrazole-4-carbonitrile: Contains a nitrile group instead of the ester group.

Uniqueness

Ethyl 5-amino-1-(3-(fluoromethyl)phenyl)-1H-pyrazole-4-carboxylate is unique due to the presence of the fluoromethyl group, which can enhance its biological activity and stability. This modification can lead to improved pharmacokinetic properties and increased potency compared to similar compounds .

Biologische Aktivität

Ethyl 5-amino-1-(3-(fluoromethyl)phenyl)-1H-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and therapeutic potential based on recent research findings.

The synthesis of this compound typically involves a multi-step process, including cyclo-condensation reactions with substituted benzaldehydes and malononitrile. Catalysts such as alumina-silica-supported manganese dioxide are often employed under aqueous conditions to enhance yield and purity. In industrial settings, continuous flow reactors are utilized for scalability and efficiency, emphasizing green chemistry practices to minimize environmental impact.

Biological Mechanisms

This compound exhibits various biological activities primarily through its interaction with specific molecular targets:

- Kinase Inhibition : The compound has been shown to inhibit certain kinases by binding to their active sites, disrupting normal cellular functions. This mechanism is crucial in the development of anti-cancer therapies.

- Anti-inflammatory Activity : It has demonstrated potential as an anti-inflammatory agent by inhibiting pro-inflammatory cytokines and pathways, particularly through the modulation of MAPK signaling .

- Antimicrobial Properties : Research indicates that derivatives of this compound possess antimicrobial properties, making them candidates for further development in treating infections .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, derivatives have shown promising results in inhibiting tubulin polymerization, which is critical for cancer cell proliferation. The compound's ability to arrest the cell cycle in the G2/M phase further supports its candidacy as an anticancer agent .

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Ethyl 5-amino-1-(3-fluoromethyl)phenyl | 0.08 - 12.07 | Tubulin polymerization inhibition |

| Similar pyrazole derivatives | >50 | Variable activity against cancer cell lines |

Anti-inflammatory Activity

This compound has also been evaluated for its anti-inflammatory effects. Studies report significant inhibition of TNF-alpha release and other inflammatory markers, with IC50 values comparable to established anti-inflammatory drugs like diclofenac .

Case Studies

A notable case study involved the evaluation of various pyrazole derivatives against cancer cell lines such as HeLa and HepG2. The results indicated that modifications at specific positions on the pyrazole ring could enhance or diminish biological activity. For example, introducing different alkyl or aryl groups at position N1 significantly affected anticancer potency, highlighting structure-activity relationships (SAR) that are critical for drug design .

Eigenschaften

IUPAC Name |

ethyl 5-amino-1-[3-(fluoromethyl)phenyl]pyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14FN3O2/c1-2-19-13(18)11-8-16-17(12(11)15)10-5-3-4-9(6-10)7-14/h3-6,8H,2,7,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCENAVHNYSEFOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)C2=CC=CC(=C2)CF)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90697822 | |

| Record name | Ethyl 5-amino-1-[3-(fluoromethyl)phenyl]-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90697822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110821-29-9 | |

| Record name | Ethyl 5-amino-1-[3-(fluoromethyl)phenyl]-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90697822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.